molecular formula C18H21N5O2 B5548637 N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide

N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide

Cat. No. B5548637
M. Wt: 339.4 g/mol
InChI Key: CUZLHOAADFLURO-UHFFFAOYSA-N
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Description

"N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide" is a compound of interest due to its potential pharmacological activities. Although the exact compound was not directly found in the literature, related compounds have been synthesized and studied for their antiproliferative, anti-tubercular activities, and their interaction with various receptors, providing a basis for understanding the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of amino acids, oxaziridines, and electrophilic amination techniques to produce N-orthogonally diprotected hydrazino acids and piperazic acid derivatives (Hannachi et al., 2004). These methods highlight the synthetic versatility and complexity of producing compounds with specific functional groups and structural frameworks.

Molecular Structure Analysis

Molecular docking studies of similar compounds have shown potential therapeutic applications, particularly in the treatment of Alzheimer’s disease, by inhibiting key enzymes such as butyrylcholinesterase (Hussain et al., 2016). These studies suggest the importance of the molecular structure in determining the biological activity and potential therapeutic applications of these compounds.

Chemical Reactions and Properties

Compounds related to "N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide" undergo various chemical reactions, including electrophilic amination, which is crucial for introducing amino groups into the molecular structure, thereby affecting their chemical properties and biological activities (Hannachi et al., 2004).

Scientific Research Applications

Nonaqueous Capillary Electrophoresis of Related Substances

A study developed a nonaqueous capillary electrophoretic method to separate imatinib mesylate and related substances, including various benzamide derivatives. This method is promising for quality control in pharmaceutical applications, highlighting the potential of related compounds in drug analysis and quality assurance processes (Ye et al., 2012).

Synthesis and Evaluation of Anti-Tubercular Agents

Research on the synthesis and evaluation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents reveals their significant activity against Mycobacterium tuberculosis. This suggests that similar benzamide derivatives could have applications in developing new anti-tubercular drugs (Srinivasarao et al., 2020).

Metabolism of Antineoplastic Tyrosine Kinase Inhibitors

A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, shows the importance of understanding the metabolic pathways of benzamide derivatives for their therapeutic application. It highlights the role of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in drug metabolism, which could be relevant for the pharmacokinetic optimization of related compounds (Gong et al., 2010).

Synthesis and Antiproliferative Activity

Another study involves the synthesis and antiproliferative activity evaluation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents. These findings indicate the potential of benzamide derivatives in the design of new compounds with specific biological activities (Abu‐Hashem et al., 2020).

Electrochemical, Thermodynamic, and Quantum Chemical Studies

The inhibitive action of benzimidazole derivatives on the corrosion of N80 steel in hydrochloric acid demonstrates the potential of benzamide and its derivatives in materials science, specifically in corrosion inhibition. The study showcases the integration of electrochemical, thermodynamic, and quantum chemical analyses to understand and optimize the inhibitory mechanisms (Yadav et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyridazine derivatives are known to inhibit certain enzymes, while others may interact with specific receptors .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their biological activities, and evaluate their potential as therapeutic agents .

properties

IUPAC Name

N-[2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-14-7-8-16(21-20-14)22-9-11-23(12-10-22)17(24)13-19-18(25)15-5-3-2-4-6-15/h2-8H,9-13H2,1H3,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZLHOAADFLURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzamide

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